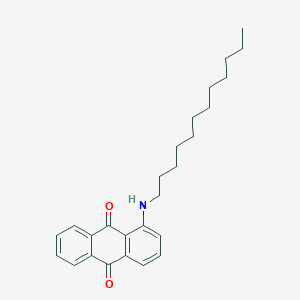
1-(Dodecylamino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dodecylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dodecylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with dodecylamine. The process generally includes the following steps:
Nucleophilic Substitution: Anthracene-9,10-dione is reacted with dodecylamine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. This reaction leads to the formation of the desired product through nucleophilic substitution at the carbonyl carbon.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dodecylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
1-(Dodecylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
Mitoxantrone: A well-known anticancer agent with a similar anthraquinone core but different substituents.
Ametantrone: Another anthraquinone derivative used in cancer treatment.
Bisantrene: An anthraquinone-based compound with antitumor activity.
Uniqueness: this compound stands out due to its unique dodecylamino group, which imparts distinct lipophilic properties and enhances its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1,4-Bis(dodecylamino)anthracene-9,10-dione
- 1,4-Bis(amino)anthracene-9,10-dione
- 1,4-Bis(alkylamino)anthracene-9,10-dione
Eigenschaften
CAS-Nummer |
29957-03-7 |
|---|---|
Molekularformel |
C26H33NO2 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
1-(dodecylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H33NO2/c1-2-3-4-5-6-7-8-9-10-13-19-27-23-18-14-17-22-24(23)26(29)21-16-12-11-15-20(21)25(22)28/h11-12,14-18,27H,2-10,13,19H2,1H3 |
InChI-Schlüssel |
RPAYWEKSUYVFBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


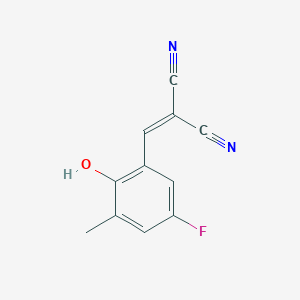
![(2s)-2-[(Fluoren-9-ylmethoxy)carbonylamino]-n-[4-(hydroxymethyl)phenyl]-4-methylpentanamide](/img/structure/B13137847.png)
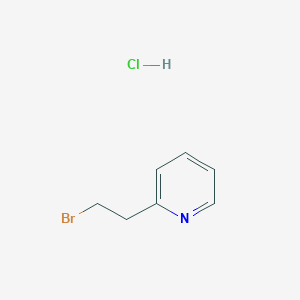
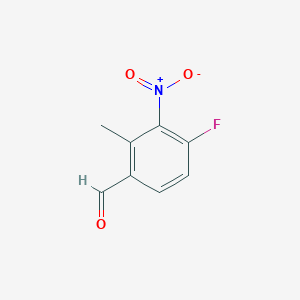

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
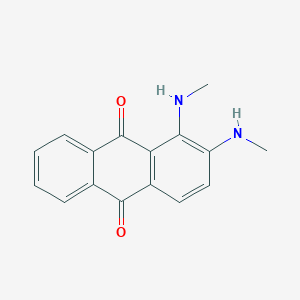
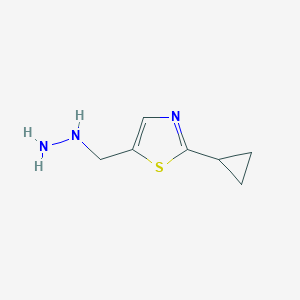
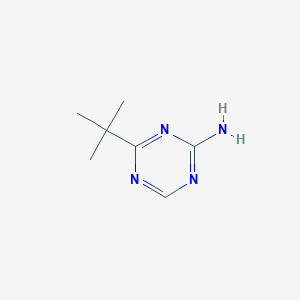
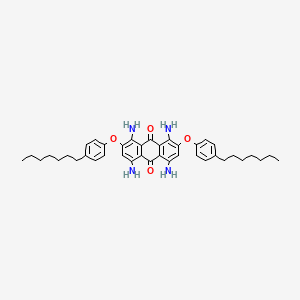

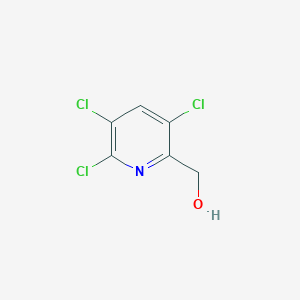
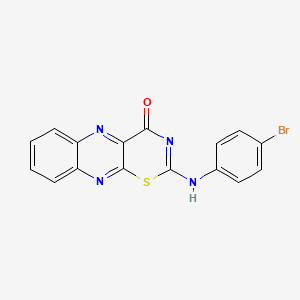
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)
